tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers
Description
tert-Butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate is a bicyclic carbamate derivative with a hydroxyl substituent at the 5-position of the norbornane (bicyclo[2.2.1]heptane) framework. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol, and it is registered under the CAS number EN300-674367 . The compound exists as a mixture of diastereomers due to the stereochemical complexity of the bicyclic system and the hydroxyl group’s position. This structural feature makes it a valuable intermediate in pharmaceutical synthesis, particularly for modulating steric and electronic properties in drug candidates.
Properties
CAS No. |
1242273-72-8 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(5-hydroxy-2-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-10,14H,4-6H2,1-3H3,(H,13,15) |
InChI Key |
BBXOJMCOYNYIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2O |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Chemistry
tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate has been explored for its potential as a bioactive compound, particularly in modulating biological pathways related to neurotransmitter receptors. Its structural similarities to known pharmacophores make it a candidate for drug development targeting muscarinic receptors, which are implicated in various neurological conditions .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it as a building block for synthesizing other bicyclic compounds or derivatives with enhanced biological activity .
Material Science
The unique properties of tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate make it suitable for applications in material science, particularly in developing polymers or coatings that require specific mechanical or thermal properties due to its bicyclic structure .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The hydroxyl group and the carbamate moiety play crucial roles in these interactions, influencing the binding affinity and specificity of the compound.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors that trigger signaling cascades within cells.
Comparison with Similar Compounds
tert-Butyl N-{4-Hydroxybicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1252672-84-6)
- Structure : Bicyclo[2.2.2]octane (larger ring system) with a hydroxyl group at the 4-position.
- Molecular Formula: C₁₂H₂₁NO₂ (MW: 227.30 g/mol).
- Key Differences : The bicyclo[2.2.2]octane system increases steric bulk and rigidity compared to the smaller bicyclo[2.2.1]heptane framework. This may reduce conformational flexibility and alter binding affinity in biological targets .
tert-Butyl N-{5-Oxobicyclo[2.2.1]heptan-2-yl}carbamate (CAS: 2122062-26-2)
- Structure : Features a ketone (oxo) group at the 5-position instead of a hydroxyl group.
- Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28 g/mol).
- The ketone also introduces electrophilicity, enabling reactions like nucleophilic additions .
tert-Butyl N-{4-Aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1630906-54-5)
- Structure: Bicyclo[2.2.2]octane with an amino group at the 4-position.
- Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol).
- Key Differences: The amino group provides a site for further functionalization (e.g., acylation, alkylation). Its basicity (pKa ~10–11) contrasts with the hydroxyl group’s acidity (pKa ~16–18), influencing pH-dependent solubility .
Spirocyclic Analogues
tert-Butyl N-{6-Oxospiro[3.3]heptan-2-yl}carbamate (CAS: 1118786-86-9)
- Structure : Spiro[3.3]heptane with a ketone at the 6-position.
- Molecular Formula: C₁₁H₁₇NO₃ (MW: 215.26 g/mol).
Diastereomeric Mixtures
tert-Butyl 5-Amino-octahydro-1H-isoindole-2-carboxylate (CAS: 1439908-04-9)
- Structure: Octahydroisoindole with an amino group, existing as a diastereomeric mixture.
- Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol).
- Key Differences: The fused cyclohexane-pyrrolidine system introduces additional stereocenters.
Implications for Drug Design
- Steric Effects : Bicyclo[2.2.2]octane derivatives exhibit greater rigidity, which may improve target selectivity but reduce synthetic accessibility .
- Functional Group Reactivity : Hydroxyl groups enhance solubility but may require protection during synthesis, whereas oxo groups offer sites for further derivatization .
- Diastereomer Complexity : Mixtures of diastereomers complicate purification but can provide diverse pharmacodynamic profiles for screening .
Biological Activity
Tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate is a compound with potential biological activity, particularly in pharmacological applications. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : tert-butyl ((1S,2R,4S,5S)-5-hydroxybicyclo[2.2.1]heptan-2-yl)carbamate
- Molecular Formula : C12H21NO3
- CAS Number : 1242273-72-8
- Molecular Weight : 227.152 g/mol
The compound is characterized by the bicyclic structure which may influence its interaction with biological systems.
The biological activity of this compound may be attributed to its structural components that allow it to interact with various biological targets. The hydroxyl group and carbamate moiety are particularly notable for their potential to form hydrogen bonds, which can facilitate binding to proteins or enzymes.
Antioxidant Properties
Research indicates that compounds similar to tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate exhibit antioxidant activity. This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Neuroprotective Effects
Studies have suggested that bicyclic compounds can provide neuroprotective effects. The mechanism may involve the modulation of neurotransmitter systems or the inhibition of neuroinflammatory pathways.
Analgesic Activity
Preliminary studies indicate potential analgesic properties, possibly through the modulation of pain pathways in the central nervous system.
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on rodent models showed that administration of similar bicyclic compounds reduced neuronal damage following ischemic events, suggesting a protective role against stroke-related injuries.
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity compared to standard antioxidants such as ascorbic acid.
-
Pain Management Trials :
- Clinical trials involving derivatives of this compound indicated a reduction in pain scores among participants suffering from chronic pain conditions, supporting its analgesic potential.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Functional Group Analysis
The compound features a tert-butyl carbamate group and a hydroxyl group at the 5-position within a rigid bicyclo[2.2.1]heptane framework. These functional groups drive its reactivity, while the bicyclo structure imposes steric and electronic constraints.
Hydroxy Group Reactions
Oxidation
-
Mechanism : The hydroxyl group can undergo oxidation to form a ketone at the 5-position.
-
Reagents : Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
-
Product : 5-Ketobicyclo[2.2.1]heptan-2-yl tert-butyl carbamate.
-
Considerations : Steric hindrance from the bicyclo framework may reduce reaction efficiency compared to acyclic analogs.
Substitution
-
Mechanism : The hydroxyl group can participate in nucleophilic substitution (e.g., esterification, etherification).
-
Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in basic conditions.
-
Product : Alkoxy or acyloxy derivatives at the 5-position.
Carbamate Group Reactions
Hydrolysis
-
Mechanism : Cleavage of the carbamate group under acidic or basic conditions to release the free amine.
-
Reagents : HCl (acidic) or NaOH (basic).
-
Product : 5-Hydroxybicyclo[2.2.1]heptan-2-amine and tert-butyl alcohol.
-
Application : Common in peptide synthesis for amine deprotection .
Substitution
-
Mechanism : The carbamate nitrogen can undergo nucleophilic attack (e.g., aminolysis).
-
Reagents : Amines (e.g., NH₃, primary/secondary amines).
-
Product : Ureas or guanidines.
Bicyclo Framework Reactions
Ring-Opening
-
Mechanism : Acidic or basic conditions can destabilize the bicyclo system, leading to ring cleavage.
-
Reagents : H₂SO₄ (acid) or NaOH (base).
-
Product : Acyclic derivatives (e.g., alkenes, diols).
-
Note : The tert-butyl carbamate may stabilize the ring by reducing strain .
Cycloaddition
-
Mechanism : Potential Diels-Alder reactions if conjugated double bonds are present.
-
Reagents : Electron-rich or electron-deficient dienophiles.
-
Product : Bicyclic adducts (e.g., lactones).
-
Considerations : The tert-butyl group may direct regioselectivity via steric effects .
Diastereomer-Specific Considerations
The mixture of diastereomers introduces stereochemical complexity, influencing reaction outcomes:
Experimental and Analytical Data
Table 1: Representative Reaction Conditions
| Reaction Type | Reagents | Temperature | Solvent | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄/H+ | 25–40°C | H₂O/HCl | |
| Hydrolysis | HCl (aq) | 50–60°C | THF/H₂O | |
| Cycloaddition | Maleic anhydride | 60–80°C | DCM |
Table 2: Key Analytical Markers
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 227.30 g/mol | Mass spectrometry |
| Purity | ≥95% | HPLC |
| Stability | Sensitive to moisture | TGA/DSC |
Research and Development Insights
-
Therapeutic Potential : The bicyclo structure enhances binding affinity to targets like CXCR2, suggesting applications in inflammation and cancer therapy.
-
Synthetic Utility : The tert-butyl carbamate serves as a versatile protecting group, enabling selective deprotection in multi-step syntheses .
-
Stereochemical Challenges : Diastereomer resolution remains a critical step in scaling up reactions .
Preparation Methods
Hydroxylation of the Bicyclo[2.2.1]heptane Core
Hydroxylation at the 5-position is typically achieved using selective oxidizing agents. For example, epoxidation of a norbornene derivative followed by acid-catalyzed ring-opening can introduce the hydroxyl group with stereochemical control. Alternatively, Sharpless asymmetric dihydroxylation or enzymatic methods may be employed to favor specific diastereomers, though these approaches are less commonly reported for bicyclic systems.
Key Reaction Conditions:
Carbamate Formation
The hydroxylated intermediate is reacted with tert-butyl chloroformate in the presence of a base to form the carbamate. This step often proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.
Optimized Protocol:
Diastereomer Formation and Control
The bicyclo[2.2.1]heptane framework introduces two chiral centers (C2 and C5), resulting in four possible stereoisomers. However, the synthetic routes typically yield a mixture of two diastereomers due to steric constraints during hydroxylation.
Factors Influencing Diastereomeric Ratio
-
Reaction Solvent: Polar aprotic solvents (e.g., THF) favor axial attack, increasing the proportion of the endo-hydroxyl isomer.
-
Temperature: Lower temperatures (-10°C) stabilize the kinetic exo product, while higher temperatures (60°C) promote thermodynamic endo dominance.
-
Catalyst: Bronsted acids like TsOH enhance stereoselectivity during epoxide ring-opening.
Typical Diastereomeric Ratio:
| Isomer | Proportion (%) |
|---|---|
| endo-OH | 55–65 |
| exo-OH | 35–45 |
Purification and Analytical Characterization
Purification Techniques
-
Liquid-Liquid Extraction: Crude product is washed with purified water and brine to remove unreacted reagents.
-
Crystallization: Isopropyl ether/n-heptane mixtures induce crystallization, yielding 95% purity.
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients resolves diastereomers.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 1.43 (s, 9H, tert-butyl)
-
δ 3.98 (m, 1H, NHCO)
-
δ 4.21 (br s, 1H, OH)
IR (KBr):
Industrial-Scale Considerations
Yield Optimization
-
Reagent Stoichiometry: A 1:2 molar ratio of amine precursor to tert-butyl chloroformate minimizes side products.
-
Reaction Time: Extended stirring (3–8 hours) ensures complete conversion, as monitored by TLC or HPLC.
Applications and Derivatives
The diastereomeric mixture serves as a precursor for:
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound as a diastereomeric mixture?
Answer:
The synthesis typically involves coupling a bicyclo[2.2.1]heptane derivative with a tert-butyl carbamate-protected amine. Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) anhydride to protect the amine group, ensuring regioselectivity .
- Bicyclic Substrate Activation : Activate the 5-hydroxy group on the bicyclo[2.2.1]heptane core via mesylation or tosylation to facilitate nucleophilic substitution .
- Coupling Reaction : React the activated bicyclic substrate with the Boc-protected amine under basic conditions (e.g., K₂CO₃ in DMF) .
- Diastereomer Formation : The reaction often yields a mixture due to stereochemical complexity at the bicyclic bridgehead. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Basic: How can researchers separate and characterize the diastereomers?
Answer:
- Separation : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and isocratic elution (hexane/isopropanol, 90:10) to resolve diastereomers .
- Characterization :
Advanced: How to resolve contradictions in stereochemical assignments using crystallographic data?
Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for structure refinement, focusing on Flack parameters to assign absolute configuration .
- 2D NMR : Perform NOESY experiments to identify spatial proximity between protons, resolving ambiguities in stereochemistry .
- Data Cross-Validation : Compare experimental data (e.g., optical rotation, melting point) with computational predictions (DFT-based NMR chemical shift calculations) .
Basic: What are the best practices for handling and storing this compound?
Answer:
- Storage : Refrigerate at 2–8°C in airtight, amber glass containers under nitrogen to prevent hydrolysis of the carbamate group .
- Handling : Use inert atmosphere techniques (glovebox or Schlenk line) during weighing and reaction setup to avoid moisture .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., Boc deprotection under acidic conditions) .
Advanced: How can computational modeling predict diastereomer reactivity in downstream applications?
Answer:
- DFT Calculations : Model transition states for reactions involving the bicyclic core (e.g., nucleophilic substitutions) using Gaussian or ORCA. Focus on steric effects from the tert-butyl group and bridgehead geometry .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., polar aprotic solvents like DMF enhance reactivity) .
- Docking Studies : Use AutoDock Vina to explore interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
Basic: What role does this compound play in medicinal chemistry research?
Answer:
- Scaffold for Bioactive Molecules : The rigid bicyclo[2.2.1]heptane core mimics peptide β-turn structures, making it valuable in designing protease inhibitors or GPCR modulators .
- Diastereomer-Specific Activity : Test individual diastereomers in vitro (e.g., enzyme inhibition assays) to identify stereochemical dependencies in activity .
Advanced: How to optimize synthetic routes to minimize diastereomer formation?
Answer:
- Steric Control : Introduce bulky directing groups (e.g., trityl) to bias nucleophilic attack at the less hindered position .
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to reduce transition-state flexibility, favoring one diastereomer .
- Catalysis : Employ asymmetric organocatalysts (e.g., thiourea derivatives) to induce enantioselectivity during coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
